3-(Methylamino)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Specific Scientific Field

Comprehensive Summary of the Application

The compound “N-methyl-3-oxo-3-(thiophen-2-yl)propanamide” is used as an intermediate in the production of (S)-duloxetine, a widely used antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake and is used for systemic therapy that affects the body as a whole .

Methods of Application or Experimental Procedures

Whole cells of Rhodotorula glutinis are used to reduce “N-methyl-3-oxo-3-(thiophen-2-yl)propanamide” at 30 g/l to “(S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide”, an intermediate in the production of (S)-duloxetine . The reaction takes place over 48 hours .

Results or Outcomes

The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion . This method provides a more efficient and environmentally friendly way to produce (S)-duloxetine compared to traditional methods .

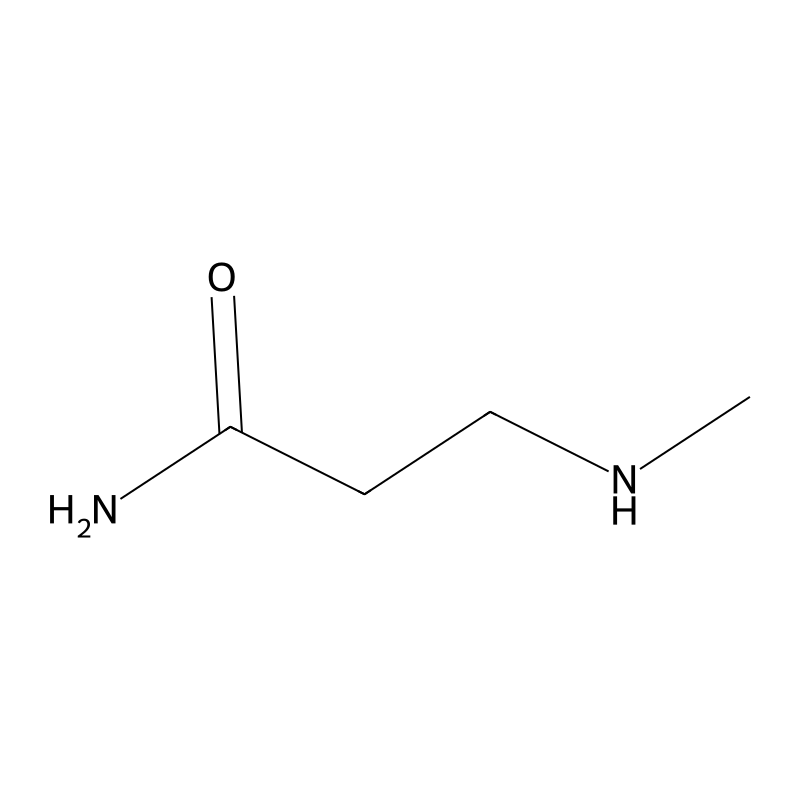

3-(Methylamino)propanamide is an organic compound with the molecular formula . It features a propanamide backbone with a methylamino group attached to the third carbon. This compound is classified as a secondary amide, which is characterized by the presence of a nitrogen atom bonded to two carbon atoms and one hydrogen atom. The structure can be represented as follows:

textH2N |H3C-C-CO-NH2 | CH3

This compound has garnered interest due to its potential applications in pharmaceuticals and its unique chemical properties.

- Hydrolysis: It can undergo hydrolysis to form the corresponding carboxylic acid and amine.

- Reduction: The compound can be reduced to yield primary amines or alcohols depending on the reducing agent used.

- Oxidation: It can be oxidized to form oxides or other derivatives, expanding its utility in synthetic organic chemistry .

Research indicates that 3-(Methylamino)propanamide exhibits biological activity, particularly as a potential pharmaceutical intermediate. Its structural features allow it to interact with biological systems, making it a candidate for drug development. Specific studies have shown that derivatives of this compound may have effects on neurotransmitter systems, although detailed mechanisms require further investigation .

The synthesis of 3-(Methylamino)propanamide can be achieved through several methods:

- Direct Amidation: Reacting propanoic acid with methylamine under controlled conditions can yield 3-(Methylamino)propanamide.

- Reductive Amination: This involves the reaction of an appropriate aldehyde or ketone with methylamine followed by reduction.

- Alternative Routes: Other synthetic pathways may involve the use of intermediates from related compounds, allowing for variations in yield and purity .

3-(Methylamino)propanamide finds applications primarily in medicinal chemistry. It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. Additionally, it may be used in research settings for studying amide functionalities and their biological implications .

Several compounds share structural similarities with 3-(Methylamino)propanamide, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Propanamide | Basic amide structure without methyl group | |

| N-Methylpropanamide | Contains dimethyl substitution at nitrogen | |

| 2-(Methylamino)propanoic Acid | Contains a carboxylic acid functional group |

Uniqueness of 3-(Methylamino)propanamide

The unique characteristic of 3-(Methylamino)propanamide lies in its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of both an amide and a methylamino group allows for diverse interactions in biological systems compared to other similar compounds. This makes it particularly valuable in pharmaceutical research where specificity and efficacy are critical .

XLogP3

Sequence

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant